molecular formula C7H7NO2 B6423849 2-(furan-2-yl)-2-methoxyacetonitrile CAS No. 91658-43-4

2-(furan-2-yl)-2-methoxyacetonitrile

Cat. No. B6423849
CAS RN: 91658-43-4
M. Wt: 137.14 g/mol
InChI Key: RKJYLOUFFYPKGE-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-yl)-2-methoxyacetonitrile” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “methoxy” part refers to a functional group consisting of a methyl group bound to oxygen, and “acetonitrile” refers to a nitrile group attached to a methyl group .


Synthesis Analysis

While the specific synthesis pathway for “2-(furan-2-yl)-2-methoxyacetonitrile” isn’t available, furan compounds can generally be synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . The methoxy and acetonitrile groups could potentially be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of “2-(furan-2-yl)-2-methoxyacetonitrile” would likely consist of a furan ring with a methoxy group and an acetonitrile group attached to the 2-position of the ring .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “2-(furan-2-yl)-2-methoxyacetonitrile” aren’t available, furan is a colorless, volatile liquid with a boiling point of 31.36°C . The introduction of methoxy and acetonitrile groups would likely affect these properties.

Future Directions

The future directions for research on “2-(furan-2-yl)-2-methoxyacetonitrile” would likely depend on its potential applications. Furan derivatives have been studied for their potential use in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2-(furan-2-yl)-2-methoxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYLOUFFYPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-2-methoxyacetonitrile

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